molecular formula C13H11ClO2 B6380809 3-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% CAS No. 1261902-02-6

3-Chloro-5-(3-hydroxymethylphenyl)phenol, 95%

Cat. No. B6380809
CAS RN: 1261902-02-6
M. Wt: 234.68 g/mol
InChI Key: VXVONXJZQRTRBW-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% (3-Chloro-5-HMPP) is a widely used synthetic chemical that has been used in a variety of scientific research applications. It is a phenolic compound with a unique structure that makes it useful for a variety of experiments and research studies. The purpose of

Scientific Research Applications

3-Chloro-5-HMPP has been used in a variety of scientific research applications. It has been used in studies of the effects of herbicides on plant growth and development, as well as in studies of the effects of antibiotics on bacteria. It has also been used in studies of the effects of radiation on cell division and DNA replication. Additionally, 3-Chloro-5-HMPP has been used in studies of the effects of organic pollutants on aquatic ecosystems.

Mechanism of Action

The exact mechanism of action of 3-Chloro-5-HMPP is not fully understood. However, it is believed to act as an inhibitor of some enzymes involved in the production of certain proteins. It is also believed to interfere with the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, 3-Chloro-5-HMPP has been shown to act as an antioxidant, preventing the formation of reactive oxygen species.
Biochemical and Physiological Effects
3-Chloro-5-HMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, 3-Chloro-5-HMPP has been shown to act as an antioxidant, preventing the formation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

3-Chloro-5-HMPP has a number of advantages for use in lab experiments. It is relatively inexpensive, readily available, and easy to synthesize. Additionally, it can be used in a wide variety of experiments and research studies. However, there are a few limitations to consider when using 3-Chloro-5-HMPP in lab experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 3-Chloro-5-HMPP. These include further studies of its effects on bacteria and other microorganisms, further studies of its effects on plant growth and development, further studies of its effects on aquatic ecosystems, and further studies of its effects on the metabolism of certain compounds. Additionally, further studies could be conducted to investigate the potential use of 3-Chloro-5-HMPP in the treatment of certain diseases.

Synthesis Methods

3-Chloro-5-HMPP is synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenol with acetone in the presence of hydrochloric acid. This reaction produces 3-chloro-5-(3-hydroxymethylphenyl)phenol. The second step involves the reaction of 3-chloro-5-(3-hydroxymethylphenyl)phenol with sodium hydroxide. This reaction produces the desired product, 3-Chloro-5-HMPP, 95%.

properties

IUPAC Name

3-chloro-5-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVONXJZQRTRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685879
Record name 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-hydroxymethylphenyl)phenol

CAS RN

1261902-02-6
Record name 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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